N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
- Its molecular formula is
C12H19NO⋅HCl
, and its molecular weight is approximately 229.75 g/mol . - Mebeverine Hydrochloride is commonly used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS), by relaxing smooth muscles in the intestines.
N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: , is a chemical compound used primarily as an antispasmodic agent.
Preparation Methods
- The synthetic route for Mebeverine Hydrochloride involves several steps, starting from commercially available starting materials.
- One common method involves the reaction of N-ethyl-1-(4-methoxyphenyl) propan-2-amine with appropriate reagents to form the desired compound .
- Industrial production methods typically optimize yield and purity, ensuring efficient large-scale synthesis.
Chemical Reactions Analysis
- Mebeverine Hydrochloride does not undergo extensive chemical transformations. it may participate in minor reactions such as hydrolysis or esterification.
- Common reagents include acid chlorides, bases, and solvents suitable for amide formation.
- Major products are Mebeverine Hydrochloride itself and any intermediates formed during the synthesis.
Scientific Research Applications
- In chemistry: Mebeverine Hydrochloride serves as a model compound for studying amide formation and stability.
- In biology and medicine: It is used clinically to alleviate gastrointestinal spasms and cramps.
- In industry: Mebeverine Hydrochloride finds application in pharmaceutical formulations.
Mechanism of Action
- Mebeverine Hydrochloride acts by inhibiting calcium influx into smooth muscle cells, leading to muscle relaxation.
- It targets voltage-gated calcium channels, particularly those in the gastrointestinal tract.
- The resulting reduction in muscle contractions alleviates symptoms associated with IBS.
Comparison with Similar Compounds
- Mebeverine Hydrochloride is unique due to its specific mechanism of action and minimal side effects.
- Similar compounds include other antispasmodics like Dicyclomine and Hyoscine Butylbromide .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-15-14(18)10-8-13(17)16(9-10)11-4-6-12(19-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,18) |
InChI Key |
IZEYBWJDNZKEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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